molecular formula C19H17NO5S B2537495 Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034251-81-3

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2537495
CAS No.: 2034251-81-3
M. Wt: 371.41
InChI Key: VVXLNMFPWKFDEX-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a hydroxyethyl carbamoyl group and a hybrid furan-thiophene heterocyclic system. The molecular structure combines aromatic and heterocyclic motifs, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15(21)17-7-6-16(25-17)14-8-9-26-11-14/h2-9,11,15,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXLNMFPWKFDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The furan-thiophene hybrid is synthesized via palladium-catalyzed cross-coupling. A thiophen-3-ylboronic acid reacts with 5-bromofuran-2-carbaldehyde under inert conditions:

Reagents :

  • Pd(PPh₃)₄ (2 mol%)
  • K₂CO₃ (2 eq)
  • DME/H₂O (4:1)
  • 80°C, 12 hours

Yield : ~78% (estimated from analogous reactions).

Cyclization of 1,4-Diketones

Alternative routes involve acid-catalyzed cyclization of 1,4-diketones. For example, 3-thienylpropagyl alcohol is oxidized to a diketone, followed by cyclization with H₂SO₄ to form the furan ring.

Formation of 2-Hydroxyethylamine Linker

Nucleophilic Addition to Intermediate A

Intermediate A undergoes nucleophilic addition with ethanolamine in the presence of NaBH₃CN:

$$
\text{5-(Thiophen-3-yl)furan-2-carbaldehyde} + \text{HOCH₂CH₂NH₂} \xrightarrow{\text{NaBH₃CN}} \text{2-(5-(Thiophen-3-yl)furan-2-yl)-2-hydroxyethylamine}
$$

Conditions : Methanol, 0°C to RT, 6 hours.

Reductive Amination

Alternatively, the amine is introduced via reductive amination using ammonium acetate and NaBH₄ in THF.

Synthesis of Methyl 4-Isocyanatobenzoate (Intermediate B)

Nitration and Reduction

4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using H₂/Pd-C (10%) in ethanol. Subsequent treatment with phosgene generates the isocyanate:

$$
\text{4-NH₂C₆H₄COOH} \xrightarrow{\text{H₂/Pd-C}} \text{4-NH₂C₆H₄COOH} \xrightarrow{\text{COCl₂}} \text{4-O=C=NC₆H₄COOH}
$$

Esterification

The carboxylic acid is esterified with methanol and H₂SO₄ (cat.) to yield methyl 4-isocyanatobenzoate.

Final Carbamate Formation

The amine linker reacts with Intermediate B under mild basic conditions:

$$
\text{2-(5-(Thiophen-3-yl)furan-2-yl)-2-hydroxyethylamine} + \text{methyl 4-isocyanatobenzoate} \xrightarrow{\text{Et₃N}} \text{Target Compound}
$$

Conditions : Dichloromethane, 0°C, 2 hours.

Purification and Characterization

  • Column Chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted intermediates.
  • Crystallization : Ethanol/water (7:3) yields colorless crystals.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.45 (m, 3H, Thiophene-H), 6.85 (d, 1H, Furan-H), 5.21 (s, 1H, OH), 3.91 (s, 3H, OCH₃).
    • HRMS : m/z 371.4 [M+H]⁺.

Alternative Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the carbamate formation step, improving yield to 85%.

Solid-Phase Synthesis

Immobilization of the amine linker on Wang resin enables iterative coupling, though this method is less cost-effective for large-scale production.

Challenges and Solutions

  • Regioselectivity in Heterocyclic Coupling : Use of directing groups (e.g., -OMe) on thiophene improves coupling position control.
  • Amine Oxidation : Conducting reactions under N₂ atmosphere prevents degradation of the hydroxyethylamine intermediate.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ reduce costs in cross-coupling steps.
  • Solvent Recovery : Distillation reclaims >90% of DME and THF.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The aromatic rings and functional groups can be used to develop new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Insights

Heterocyclic Systems: The target compound's furan-thiophene hybrid system distinguishes it from analogs like LMM11 (furan-oxadiazole) and the thiadiazole derivative in . Thiophene’s electron-rich aromaticity may enhance π-π stacking interactions in biological targets compared to purely oxygen- or nitrogen-containing heterocycles.

Biological Activity: LMM11’s antifungal activity suggests that furan-containing heterocycles may disrupt fungal thioredoxin reductase. The target compound’s thiophene moiety could modify this activity by altering lipophilicity or target binding.

Physicochemical Properties: The methyl benzoate group, common in pesticides () , is designed for hydrolytic stability. The carbamoyl linkage in the target compound may confer different hydrolysis kinetics compared to sulfonylurea or triazine-based esters.

Research Findings and Implications

  • Antifungal Potential: The 1,3,4-oxadiazole scaffold in LMM11 is critical for antifungal activity. Replacing oxadiazole with a thiophene-furan system may alter target specificity or potency.
  • Enzyme Inhibition: The ureido-linked phenylfuran in highlights the importance of hydrogen-bond donors/acceptors in enzyme binding. The target compound’s carbamoyl group could serve a similar role.
  • Agrochemical Relevance: Metsulfuron methyl ester’s triazine ring confers herbicidal activity via acetolactate synthase inhibition. The thiophene-furan system in the target compound may lack this specificity but could be explored for novel herbicidal mechanisms.

Biological Activity

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate ester linked to a furan and thiophene moiety through a hydroxyethyl carbamoyl group. Its structure can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

The presence of both furan and thiophene rings in its structure imparts distinct electronic properties that may enhance its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of para-aminobenzoic acid (PABA), structurally related to the compound , showed promising results against various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds ranged from 3.0 µM to 22.54 µM, indicating their potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar furan and thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. The structural features of these compounds are believed to contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The furan and thiophene rings may facilitate π-π interactions or hydrogen bonding, enhancing the compound's binding affinity and specificity towards biological targets.

Case Studies

  • Anticancer Activity Study : A study evaluating the anticancer effects of various benzamide derivatives found that certain compounds exhibited IC50 values comparable to doxorubicin, with significant inhibition of cell proliferation observed in MCF-7 cells .
  • Antimicrobial Evaluation : Research on synthesized thiophene-furan derivatives indicated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsIC50 Values (µM)Target Cell Lines
AnticancerBenzamide derivatives3.0 - 22.54MCF-7, A549
AntimicrobialFuran-thiophene derivativesVariesVarious pathogens

Q & A

Basic Research Question

  • NMR spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to resolve signals for the thiophene (δ ~7.7–7.9 ppm), furan (δ ~6.5–7.5 ppm), and carbamoyl NH (δ ~8.6 ppm). Assign stereoisomers via splitting patterns (e.g., Z/E isomers in δ ~2.3–2.7 ppm for methyl groups) .
  • X-ray crystallography : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. For poorly diffracting crystals, use high-resolution synchrotron data .

How can solvation effects and electronic properties be modeled computationally for this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Use the B3LYP functional with a 6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps. Incorporate the Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., DMSO or water) .
  • Charge distribution analysis : Calculate Mulliken charges to identify nucleophilic/electrophilic sites, particularly on the thiophene and carbamoyl moieties .

How should researchers address discrepancies between experimental and computational data (e.g., bond lengths or electronic spectra)?

Advanced Research Question

  • Validate computational parameters : Compare multiple functionals (e.g., CAM-B3LYP vs. ωB97X-D) and basis sets. For solvation, test explicit solvent models (e.g., adding 3–5 water molecules) alongside PCM .
  • Experimental validation : Cross-check NMR chemical shifts with computed <sup>13</sup>C NMR (GIAO method) and UV-Vis spectra with TD-DFT results. Adjust scaling factors for vibrational modes if IR/Raman data are available .

What strategies are effective for resolving crystal structures of this compound when twinning or disorder occurs?

Advanced Research Question

  • Twinning correction : Use SHELXL’s TWIN/BASF commands to refine twin domains. For severe disorder, apply ISOR/SADI restraints to thermal parameters and bond distances .
  • High-resolution data : Collect data at low temperature (100 K) and use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

How can impurities or degradation products be identified and quantified in synthesized batches?

Advanced Research Question

  • HPLC-MS : Use a C18 column (ACN/water gradient with 0.1% formic acid) coupled to high-resolution MS to detect byproducts (e.g., hydrolyzed ester or decarbamoylated derivatives). Compare retention times and fragmentation patterns with synthetic standards .
  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light to simulate stability challenges. Monitor via LC-UV at 254 nm .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • Hazard mitigation : Classify as acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid water jets for fire suppression (use CO2 or dry chemical powder) .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. No specific antidotes are reported .

How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Advanced Research Question

  • Analog synthesis : Modify the thiophene-furan core (e.g., substituent effects at position 5 of thiophene) or replace the methyl ester with ethyl/propyl groups. Use fluorescence-labeled analogs (e.g., Alexa Fluor-488 conjugates) for binding assays .
  • Biological assays : Pair synthetic derivatives with computational docking (AutoDock Vina) to correlate substituent effects with target affinity (e.g., adenosine receptors) .

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